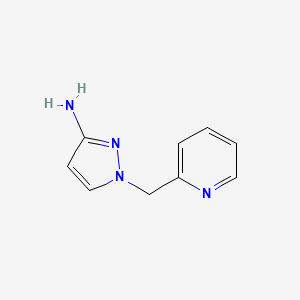

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXMDEJSGWBFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142952-12-2 | |

| Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

- Oxidation: The compound can be oxidized in the presence of metal catalysts or oxidizing agents like sodium nitrite.

- Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a metal catalyst.

- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

- Oxidation: Metal catalysts, oxygen, or sodium nitrite are commonly used.

- Reduction: Hydrogen gas and metal catalysts like palladium or platinum.

- Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with various biological targets.

- Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of metal catalysts or oxidizing agents like sodium nitrite.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Metal catalysts, oxygen, or sodium nitrite are commonly used.

Reduction: Hydrogen gas and metal catalysts like palladium or platinum.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Impacts

- Pyridinyl vs. Pyrimidinyl Substituents : Replacing pyridine with pyrimidine (as in 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine) introduces an additional nitrogen atom, enhancing π-π interactions but reducing solubility due to decreased polarity .

- Alkyl vs. Aromatic Substituents : Bulky tert-butyl or adamantyl groups (e.g., 1-(tert-butyl)-1H-pyrazol-3-amine) improve metabolic stability but may reduce binding affinity due to steric hindrance .

Table 3: Antimicrobial and Pharmacological Profiles

- Antimicrobial Activity : Thiourea derivatives (e.g., 1-(4-chlorophenyl)-thiourea) exhibit potent activity against MRSA, outperforming tert-butyl analogs .

- Antiviral Applications : Adamantyl-substituted compounds show promise against influenza A, leveraging lipophilicity for viral entry inhibition .

Physicochemical Properties

Table 4: Key Physical and Spectral Data

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This structural configuration is significant in medicinal chemistry, as it contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities that have been documented in various studies. These activities include:

- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds often demonstrate significant antimicrobial effects against various microbial strains.

- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit the growth of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anticancer | Inhibits growth of HeLa and HepG2 cells | |

| Anti-inflammatory | Reduces edema in carrageenan-induced models |

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both pyrazole and pyridine rings | Antimicrobial, anticancer |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-triazole | Exhibits antioxidant properties | Anti-diabetic |

| 1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B inhibitory activity | Anti-inflammatory |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results indicated that certain compounds exhibited significant inhibition zones, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyridine moiety was found to enhance antimicrobial activity due to its electron-withdrawing nature, which stabilizes the active site interactions with microbial targets .

Case Study 2: Anticancer Potential

Research focused on the anticancer potential of this compound revealed its ability to inhibit cell proliferation in cancer cell lines. Specifically, the compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells. Importantly, it showed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor growth.

- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells.

- Cell Cycle Arrest : Certain studies indicated that this compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies : To validate the efficacy observed in vitro.

- Structural Modifications : To enhance selectivity and potency against specific biological targets.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

Q & A

Q. Q1. What are the common synthetic routes for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

A1. The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with propenones or enones under acidic conditions (e.g., acetic acid) to form pyrazoline intermediates . Key intermediates are characterized using spectral data (¹H/¹³C NMR, IR) and analytical techniques like LC-MS. Single-crystal X-ray diffraction is used for structural confirmation, as seen in related pyridylpyrazole derivatives .

Q. Q2. How is the purity and structural integrity of this compound validated?

A2. Purity is assessed via HPLC and LCMS (>95% purity thresholds). Structural integrity is confirmed using ¹H NMR (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and ¹³C NMR (amine carbons at ~150 ppm). X-ray crystallography resolves regiochemistry ambiguities, particularly for pyridyl substitution patterns .

Biological Activity Evaluation

Q. Q3. What methodologies are used to screen the biological activity of this compound?

A3. In vitro assays include:

- Analgesic/anti-inflammatory activity : Carrageenan-induced rat paw edema models, with indomethacin as a positive control .

- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Dose-response curves and IC₅₀ values are calculated using nonlinear regression analysis.

Advanced Synthesis and Mechanistic Studies

Q. Q4. How can regioselectivity challenges in pyrazole amine synthesis be addressed?

A4. Regioselectivity is controlled via:

- Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ enhances yield and selectivity in condensation reactions .

- Reagent choice : Copper(I) bromide and cesium carbonate promote cross-coupling in Pd-catalyzed amination (e.g., cyclopropanamine coupling) .

DFT calculations predict electronic effects of substituents on reaction pathways .

Q. Q5. What strategies optimize solubility for in vivo studies?

A5. Substituent engineering improves solubility:

- Polar groups : Hydroxyethyl or methoxyethyl side chains enhance aqueous solubility .

- Salt formation : Hydrochloride salts of pyrazole amines are commonly used for pharmacokinetic studies .

Data Analysis and Contradictions

Q. Q6. How can discrepancies in reported biological activities of similar pyrazole amines be resolved?

A6. Discrepancies arise from:

- Substituent effects : Anti-inflammatory activity varies with aryl group electronegativity (e.g., 4-chlorophenyl vs. 4-nitrophenyl) .

- Assay conditions : MIC values differ based on bacterial strain virulence and nutrient media . Meta-analysis of SAR trends and standardized protocols (e.g., CLSI guidelines) mitigate contradictions.

Q. Q7. What computational tools predict the compound’s reactivity or binding modes?

A7. Density functional theory (DFT) models:

- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina) simulates interactions with targets like cyclooxygenase-2 (COX-2) .

Advanced Applications and Mechanistic Insights

Q. Q8. What are the hypothesized mechanisms of action for this compound’s antibacterial activity?

A8. Proposed mechanisms include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.